molecular formula C16H18N4 B2456779 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline CAS No. 303756-68-5

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline

Cat. No.: B2456779
CAS No.: 303756-68-5
M. Wt: 266.348
InChI Key: PTKJMPQIGBNETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound is characterized by the presence of a benzotriazole moiety attached to an aniline derivative, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline typically involves the reaction of 1H-1,2,3-benzotriazole with N-ethyl-4-methylaniline under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylamine
  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylamine
  • N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-methylaniline

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline is unique due to the presence of both the benzotriazole and aniline moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-3-19(14-10-8-13(2)9-11-14)12-20-16-7-5-4-6-15(16)17-18-20/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKJMPQIGBNETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.